

# Urginin molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Urginin  |           |
| Cat. No.:            | B1199506 | Get Quote |

An In-Depth Technical Guide to Urginin

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Urginin** is a naturally occurring cardiac glycoside, a class of organic compounds known for their effects on the contractile force of the heart muscle. Specifically, it is classified as a bufadienolide, a type of steroid with a six-membered lactone ring. **Urginin** is found in plants belonging to the Drimia genus (formerly known as Urginea), such as Drimia altissima.[1][2] Cardiac glycosides, as a group, are potent inhibitors of the cellular Na+/K+-ATPase pump, a property that underlies their historical use in treating heart conditions and their emerging potential in cancer therapy. This guide provides a comprehensive overview of the molecular characteristics of **Urginin**, its general mechanism of action, and relevant experimental context for research and development.

# **Molecular and Physicochemical Properties**

**Urginin** is a complex molecule with the chemical formula C42H62O17. Its molecular structure consists of a steroid nucleus attached to a sugar moiety and a lactone ring, which is characteristic of cardiac glycosides. The key quantitative data for **Urginin** are summarized in the table below.



| Property          | Value       | Source  |
|-------------------|-------------|---------|
| Molecular Formula | C42H62O17   | PubChem |
| Molecular Weight  | 838.9 g/mol | PubChem |
| PubChem CID       | 202218      | PubChem |

### **Mechanism of Action and Signaling Pathways**

The primary molecular target of **Urginin**, like other cardiac glycosides, is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. Inhibition of this pump by **Urginin** leads to a cascade of downstream effects that are of significant interest in pharmacology, particularly in oncology.

## Inhibition of Na+/K+-ATPase and Ion Gradient Disruption

**Urginin** binds to the Na+/K+-ATPase, inhibiting its function. This leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels. In cardiac muscle, this increase in intracellular calcium enhances contractility. In cancer cells, the disruption of ion homeostasis can trigger various cellular stress responses, leading to cell death.

### **Downstream Signaling Pathways**

The inhibition of Na+/K+-ATPase by cardiac glycosides can modulate several signaling pathways that are critical for cell survival, proliferation, and inflammation. While specific pathways activated by **Urginin** have not been extensively detailed in the literature, the general mechanisms for cardiac glycosides involve:

- Induction of Apoptosis: Disruption of ion balance and cellular stress can lead to the activation of apoptotic pathways.
- Cell Cycle Arrest: Cardiac glycosides have been shown to cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[3]



- Modulation of Kinase Signaling: The Na+/K+-ATPase can act as a signal transducer. Its
  inhibition can affect signaling pathways such as MAPK/ERK and PI3K/Akt, which are often
  dysregulated in cancer.
- Inhibition of NF-κB Signaling: Some cardiac glycosides have been shown to inhibit the NFκB signaling pathway, which plays a key role in inflammation and cell survival.

The following diagram illustrates the generalized signaling pathway initiated by the inhibition of Na+/K+-ATPase by a cardiac glycoside like **Urginin**.



Click to download full resolution via product page

Generalized signaling pathway of **Urginin**.

## **Biological Activities**

While specific studies on **Urginin** are limited, research on extracts from Drimia species and other bufadienolides indicates a range of biological activities. These activities are generally attributed to the cardiac glycoside constituents.

 Anticancer Activity: This is one of the most significant areas of research for cardiac glycosides. Bufadienolides isolated from Drimia altissima have shown anticancer activity



against human cancer cell lines.[1] The cytotoxic effects are believed to be mediated through the inhibition of Na+/K+-ATPase, leading to apoptosis and inhibition of cell proliferation.[3]

- Anti-inflammatory Activity: Extracts from Drimia species have demonstrated anti-inflammatory properties.[1] This may be linked to the inhibition of pro-inflammatory signaling pathways like NF-kB.
- Antimicrobial and Antifungal Activities: Some studies have reported antibacterial and antifungal effects of extracts from plants containing these compounds.[1][4]

### **Experimental Protocols**

Due to the limited availability of specific experimental protocols for **Urginin**, this section outlines a general methodology for a key experiment used to evaluate the biological activity of compounds like **Urginin**: the in vitro cytotoxicity assay.

### In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay is commonly used to assess the cytotoxic or cytostatic effects of a compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the concentration of **Urginin** that inhibits the growth of a specific cancer cell line by 50% (IC50).

#### Materials:

- Cancer cell line (e.g., HeLa, MCF-7)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
- Urginin stock solution (dissolved in a suitable solvent like DMSO)
- MTT reagent
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates



- Multichannel pipette
- Microplate reader

#### Procedure:

- Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of Urginin in the cell culture medium.
   Remove the old medium from the wells and add the medium containing different concentrations of Urginin. Include control wells with medium and solvent only.
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
- MTT Addition: After incubation, add the MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
- Data Analysis: The absorbance values are proportional to the number of viable cells.
   Calculate the percentage of cell viability for each concentration of **Urginin** compared to the control. The IC50 value can then be determined by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

The following diagram provides a workflow for a typical cytotoxicity assay.





Click to download full resolution via product page

Workflow for an in vitro cytotoxicity assay.



#### **Conclusion and Future Directions**

**Urginin**, as a member of the cardiac glycoside family, holds potential for further investigation, particularly in the context of cancer therapeutics. Its primary mechanism of action through the inhibition of Na+/K+-ATPase is well-established for this class of compounds. However, there is a clear need for more specific research on **Urginin** itself to elucidate its precise biological activities, pharmacokinetic and pharmacodynamic profiles, and its efficacy and safety in preclinical models. Future research should focus on isolating pure **Urginin** and conducting detailed in vitro and in vivo studies to validate its therapeutic potential and to understand its specific molecular interactions and effects on cellular signaling pathways.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Bulbous Plants Drimia: "A Thin Line between Poisonous and Healing Compounds" with Biological Activities PMC [pmc.ncbi.nlm.nih.gov]
- 2. tropical.theferns.info [tropical.theferns.info]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Urginin molecular formula and weight]. BenchChem,
   [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199506#urginin-molecular-formula-and-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com